molecular formula C8H12ClNO2 B1380982 4-Amino-3-ethoxyphenol hydrochloride CAS No. 37966-59-9

4-Amino-3-ethoxyphenol hydrochloride

Cat. No.: B1380982
CAS No.: 37966-59-9
M. Wt: 189.64 g/mol
InChI Key: RRUJXGFHINJLEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-ethoxyphenol hydrochloride: is a chemical compound with the molecular formula C8H12ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the fourth position and an ethoxy group at the third position on the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-ethoxyphenol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-ethoxyphenol.

    Nitration: The 3-ethoxyphenol undergoes nitration to form 4-nitro-3-ethoxyphenol.

    Reduction: The nitro group in 4-nitro-3-ethoxyphenol is then reduced to an amino group, resulting in the formation of 4-amino-3-ethoxyphenol.

    Hydrochloride Formation: Finally, the 4-amino-3-ethoxyphenol is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-ethoxyphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: The amino group can be further reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate.

    Reducing Agents: Hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation: Quinones.

    Reduction: Derivatives with modified amino groups.

    Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-Amino-3-ethoxyphenol hydrochloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethoxyphenol hydrochloride involves its interaction with specific molecular targets. The amino and ethoxy groups on the benzene ring allow it to participate in various chemical reactions, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-methoxyphenol hydrochloride
  • 4-Amino-3-propoxyphenol hydrochloride
  • 4-Amino-3-butoxyphenol hydrochloride

Uniqueness

4-Amino-3-ethoxyphenol hydrochloride is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. Compared to similar compounds with different alkoxy groups, it may exhibit distinct behavior in chemical reactions and biological interactions.

Biological Activity

4-Amino-3-ethoxyphenol hydrochloride is a chemical compound with notable potential in various biological applications. It serves as an intermediate in organic synthesis and has been studied for its therapeutic properties. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its significance in research.

This compound is synthesized through a multi-step process involving the nitration of 3-ethoxyphenol, followed by reduction to form the amino compound, and finally, treatment with hydrochloric acid to yield the hydrochloride salt. The overall reaction can be summarized as follows:

  • Starting Material: 3-Ethoxyphenol
  • Nitration: Formation of 4-nitro-3-ethoxyphenol
  • Reduction: Conversion of nitro group to amino group
  • Hydrochloride Formation: Reaction with hydrochloric acid

This compound is characterized by its ability to undergo various chemical reactions, including oxidation to form quinones and substitution reactions involving the ethoxy group.

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with specific molecular targets in biological systems. The amino and ethoxy groups facilitate various chemical reactions that can influence metabolic pathways and cellular functions.

Antioxidant Activity

Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that similar compounds possess strong antioxidant activity, which could be beneficial in preventing oxidative damage associated with various diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of related phenolic compounds against human tumor cells. While specific data on this compound is limited, compounds with similar structures have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer therapy .

Study on Anticancer Activity

A significant study evaluated the anticancer effects of phenolic derivatives on human cancer cell lines. The findings indicated that certain derivatives exhibited dose-dependent cytotoxic effects, leading to cell apoptosis. Although direct studies on this compound are sparse, its structural similarity to effective anticancer agents suggests it may share similar properties .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of phenolic compounds. Research has shown that many phenolic derivatives possess antibacterial properties against a range of pathogens. This suggests that this compound could also exhibit antimicrobial effects, warranting further investigation .

Data Summary Table

Property Description
Chemical Formula C10H14ClN O2
Synthesis Steps Nitration, Reduction, Hydrochloride Formation
Antioxidant Activity Strong scavenging ability against free radicals
Cytotoxic Effects Potential anticancer activity observed in related studies
Antimicrobial Activity Possible antibacterial properties needing further study

Properties

IUPAC Name

4-amino-3-ethoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUJXGFHINJLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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